molecular formula C16H22N4O2S B2471941 (2,4-Dimethylthiazol-5-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1209727-56-9

(2,4-Dimethylthiazol-5-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2471941
CAS No.: 1209727-56-9
M. Wt: 334.44
InChI Key: ZPMOWZJTJPWENM-UHFFFAOYSA-N
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Description

The compound “(2,4-Dimethylthiazol-5-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone” is an organic compound . It belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . These are compounds containing a thiazole ring substituted at positions 2, 4, and 5 .

Scientific Research Applications

Molecular Structure Studies

  • Synthesis and Characterization : Compounds with complex heterocyclic structures, similar to the queried chemical, have been synthesized and characterized, emphasizing the importance of X-ray diffraction studies for confirming molecular structure and understanding conformational behavior. For example, a study detailed the synthesis and characterization of a compound, revealing its crystalline structure and molecular interactions through X-ray diffraction, spectroscopic techniques, and geometry analysis around specific atoms, demonstrating the compound's potential for further scientific applications (S. Naveen et al., 2015).

Antiproliferative and Antimicrobial Activity

  • Antiproliferative Activity : Research on derivatives of piperidinyl methanone has shown potential antiproliferative activity against various cancer cell lines. The modification of these molecules, such as through the introduction of methoxy and fluorine groups, significantly influences their biological activity, underscoring the potential therapeutic applications of structurally similar compounds (S. Prasad et al., 2008).
  • Antimicrobial Activity : Compounds featuring piperidin-4-yl methanone oxime derivatives have demonstrated antimicrobial activity against various pathogenic bacterial and fungal strains. The research highlights the importance of structural modification for enhancing antimicrobial efficacy, suggesting a similar potential for the queried chemical in antimicrobial applications (L. Mallesha et al., 2014).

Chemical Synthesis and Reactivity

  • Synthetic Methodologies : Studies have detailed the synthesis of complex heterocyclic compounds through multi-step reactions, illustrating the versatility and efficiency of synthetic strategies that may be applicable to the synthesis of the queried chemical. These methodologies often involve palladium-catalyzed coupling reactions or Bohlmann-Rahtz heteroannulation, providing insights into potential synthetic routes and reactivity patterns for similar compounds (M. Bagley et al., 2005).

Properties

IUPAC Name

(2,4-dimethyl-1,3-thiazol-5-yl)-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S/c1-9(2)14-18-19-15(22-14)12-5-7-20(8-6-12)16(21)13-10(3)17-11(4)23-13/h9,12H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMOWZJTJPWENM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)C3=NN=C(O3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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